3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole

Vue d'ensemble

Description

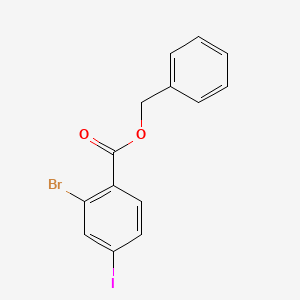

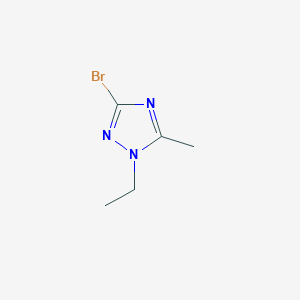

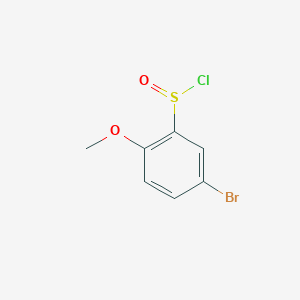

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H8BrN3 . It has a molecular weight of 190.04 . This compound is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Molecular Structure Analysis

The InChI code for 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is 1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3 . The InChI key is ZPZHZSALQRZLJF-UHFFFAOYSA-N . Unfortunately, the specific 3D structure is not available in the search results.Physical And Chemical Properties Analysis

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a liquid at room temperature . The storage temperature is -20°C .Applications De Recherche Scientifique

Antiviral Medication Synthesis

The 1,2,4-triazole motif is a common structure in many antiviral medications, such as Ribavirin. It’s used to treat a variety of viral diseases and has been included in the World Health Organization’s List of Essential Medicines . Given the structural similarity, 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole could potentially be used in the synthesis of new antiviral drugs.

Fungal Infection Treatment

Voriconazole is an example of a 1,2,4-triazole used to treat serious fungal infections . The bromo and ethyl groups in 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole may offer unique interactions with fungal enzymes or proteins, leading to new treatments.

Nucleoside Analogue Preparation

This compound can serve as a precursor for preparing nucleoside analogues like Ribavirin. The process involves esterification from related triazole carboxylic acids .

Crystal Structure Analysis

The crystal structure of triazole derivatives is often analyzed to understand their physical and chemical properties better. This information is crucial for designing drugs with desired characteristics .

Catalysis and Synthesis Methods

Triazoles are synthesized through various methods which can be catalyzed by different systems. The unique substituents on 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole might influence its reactivity and usefulness in synthetic chemistry .

Building Blocks for Chemical Synthesis

The compound can act as a building block for gram-scale synthesis of various substituted triazoles. These building blocks are essential for creating a diverse range of chemical entities for further research and development .

Mécanisme D'action

Target of Action

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a member of the 1,2,4-triazole family . These compounds are known to act as ligands for transition metals, forming coordination complexes

Mode of Action

1,2,4-triazoles are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Biochemical Pathways

The ability of 1,2,4-triazoles to act as ligands and form coordination complexes with transition metals suggests they may influence metal-dependent biochemical pathways .

Pharmacokinetics

The compound’s predicted boiling point is 2559±230 °C , and its predicted density is 1.93±0.1 g/cm3 , which may influence its bioavailability.

Result of Action

The ability of 1,2,4-triazoles to act as ligands and form coordination complexes with transition metals suggests they may influence metal-dependent cellular processes .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature may affect its stability.

Propriétés

IUPAC Name |

3-bromo-1-ethyl-5-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZHZSALQRZLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383791.png)

![1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride](/img/structure/B1383796.png)

![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1383799.png)

![(4aR,7aS)-1-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383800.png)

![2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383801.png)

![tert-BUTYL 3-BENZYL-3,7-DIAZABICYCLO[4,3,0]NONANE-7-DICARBOXYLATE](/img/structure/B1383803.png)

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)

![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)

![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)